molecular formula C9H8ClFO3 B13256201 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13256201
M. Wt: 218.61 g/mol
InChI Key: FRMNMLHGOYJEBN-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of 4-chloro-2-fluorobenzaldehyde with a suitable aldehyde or ketone in the presence of a base to form the desired product.

    Grignard Reaction: The reaction of 4-chloro-2-fluorobenzaldehyde with a Grignard reagent followed by hydrolysis can yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation or Grignard reactions, optimized for high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid: Characterized by the presence of chloro and fluoro substituents.

    3-(4-Chloro-2-fluorophenyl)-2-hydroxybutanoic acid: Similar structure with an additional carbon in the hydroxyalkanoic acid chain.

    3-(4-Chloro-2-fluorophenyl)-2-hydroxybenzoic acid: Similar structure with a benzoic acid moiety instead of a propanoic acid.

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

FRMNMLHGOYJEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)O

Origin of Product

United States

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